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Compound of Interest

Compound Name: Oveporexton

Cat. No.: B15617484 Get Quote

For: Researchers, Scientists, and Drug Development Professionals

Subject: Standardized Methodologies for the Assessment of Health-Related Quality of Life

(HRQoL) in Clinical Trials of Oveporexton for Advanced Non-Small Cell Lung Cancer

(NSCLC).

Introduction
Oveporexton is an investigational, orally administered, selective inhibitor of the Fictional

Pathway Kinase (FPK). The FPK signaling cascade is hypothesized to be a key driver in the

proliferation of advanced non-small cell lung cancer (NSCLC) and is also implicated in the

pathophysiology of cancer-related symptoms, such as fatigue and neuropathic pain. As such,

clinical trials for Oveporexton must not only evaluate its efficacy in terms of tumor response

and survival but also rigorously assess its impact on patient-reported outcomes (PROs),

particularly health-related quality of life (HRQoL).

These application notes provide a comprehensive framework for integrating HRQoL

assessments into Phase II and Phase III clinical trials of Oveporexton. The protocols herein

are designed to ensure the collection of high-quality, standardized, and interpretable data

suitable for regulatory submissions and for fully characterizing the therapeutic profile of

Oveporexton.

Recommended HRQoL Instruments
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The selection of HRQoL instruments is critical and should include a combination of a general

cancer-specific questionnaire and a disease-specific module to capture the full spectrum of the

patient experience in NSCLC.

Core Instrument: The European Organisation for Research and Treatment of Cancer Quality

of Life Questionnaire Core 30 (EORTC QLQ-C30). This is a widely used and well-validated

instrument in oncology, consisting of 30 questions that assess global health status, five multi-

item functional scales (physical, role, emotional, cognitive, and social), and several symptom

scales (fatigue, nausea and vomiting, pain, dyspnea, insomnia, appetite loss, constipation,

diarrhea, and financial difficulties).

Disease-Specific Module: The EORTC QLQ-LC13 (Lung Cancer 13) module. This module is

designed to be used in conjunction with the QLQ-C30 and includes 13 questions that assess

symptoms commonly associated with lung cancer and its treatment, such as coughing,

hemoptysis, and sore throat, as well as pain in the chest, arm or shoulder, and other parts of

the body.

Symptom-Specific Instrument: The Brief Pain Inventory (BPI) and Brief Fatigue Inventory

(BFI) may be included as exploratory endpoints to provide a more granular assessment of

symptoms directly targeted by Oveporexton's hypothetical mechanism of action.

Experimental Protocol: HRQoL Assessment
3.1 Patient Population: Patients with histologically confirmed advanced or metastatic NSCLC,

eligible for treatment with a targeted therapy as per the main clinical trial protocol.

3.2 Assessment Schedule: HRQoL instruments should be administered at baseline (prior to the

first dose of Oveporexton), then prior to the start of each treatment cycle (e.g., every 3 weeks),

at the end of treatment, and during follow-up visits. A representative schedule is presented in

the table below.

3.3 Data Collection Procedure:

Informed Consent: Ensure the main study informed consent form includes specific language

regarding the purpose and procedures of the HRQoL assessments.
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Administration: Questionnaires should be administered electronically (e.g., on a tablet

device) to minimize missing data and administrative errors. Paper-based versions should be

available as a backup.

Environment: Provide a quiet and private space for patients to complete the questionnaires

to ensure confidentiality and thoughtful responses.

Timing: The questionnaires should be completed by the patient before consultations with the

physician and before any other clinical procedures on the day of the visit to avoid biasing the

patient's responses.

Assistance: Trained site staff should be available to answer patient questions about the

questionnaires but must not influence the patient's answers.

3.4 Data Analysis Plan:

Scoring: All EORTC QLQ-C30 and LC13 data will be scored according to the official EORTC

scoring manual. Raw scores will be linearly transformed to a 0-100 scale. For functional

scales, a higher score represents a better level of functioning. For symptom scales, a higher

score represents a higher level of symptomatology.

Primary HRQoL Endpoint: The primary HRQoL endpoint will be the change from baseline to

a pre-specified time point (e.g., Week 12) in the Global Health Status/QoL score of the

EORTC QLQ-C30.

Statistical Analysis: Longitudinal mixed-effects models (MMRM) will be used to analyze the

change from baseline in HRQoL scores over time between the Oveporexton arm and the

control arm (placebo or standard of care). Time to definitive deterioration in key HRQoL

scores will be analyzed using Kaplan-Meier methods and Cox proportional hazards models.

Data Presentation: Hypothetical HRQoL Outcomes
The following tables represent hypothetical data from a randomized, double-blind, placebo-

controlled Phase III trial of Oveporexton in patients with advanced NSCLC.

Table 1: Baseline Demographics and HRQoL Scores
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Characteristic Oveporexton (n=250) Placebo (n=250)

Age, Mean (SD) 64.5 (8.2) 65.1 (7.9)

Male, n (%) 145 (58%) 150 (60%)

ECOG Performance Status 0-

1, n (%)
220 (88%) 225 (90%)

Baseline HRQoL Scores

(Mean, SD)

Global Health Status/QoL 55.2 (15.1) 54.8 (14.9)

Physical Functioning 78.3 (18.2) 77.9 (18.5)

Fatigue 45.1 (20.3) 44.8 (20.1)

Pain (QLQ-C30) 38.6 (22.5) 39.1 (22.8)

Dyspnea (QLQ-LC13) 30.1 (25.4) 29.8 (25.1)

Table 2: Change from Baseline in HRQoL Scores at Week 12
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HRQoL Scale
Oveporexton
(n=210)

Placebo
(n=195)

Mean
Difference
(95% CI)

p-value

Global Health

Status/QoL
+10.5 (12.1) -2.3 (11.8) 12.8 (10.1, 15.5) <0.001

Functional

Scales

Physical

Functioning
+8.2 (15.3) -4.5 (14.9) 12.7 (9.5, 15.9) <0.001

Role Functioning +9.1 (16.8) -3.8 (16.5) 12.9 (9.2, 16.6) <0.001

Symptom Scales

Fatigue -15.4 (20.1) +3.1 (19.8)
-18.5 (-22.3,

-14.7)
<0.001

Pain (QLQ-C30) -12.8 (21.5) +1.9 (21.1)
-14.7 (-18.8,

-10.6)
<0.001

Dyspnea (QLQ-

LC13)
-10.2 (24.3) -0.5 (23.9) -9.7 (-14.5, -4.9) <0.001

Coughing (QLQ-

LC13)
-18.1 (26.0) -2.2 (25.5)

-15.9 (-21.1,

-10.7)
<0.001

Note: For

functional scales

and Global

Health Status, a

positive change

indicates

improvement.

For symptom

scales, a

negative change

indicates

improvement.
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Visualizations: Pathways and Workflows
The following diagrams illustrate the key pathways and processes involved in the assessment

of HRQoL in Oveporexton clinical trials.

Caption: Hypothetical FPK signaling pathway inhibited by Oveporexton.

Caption: Workflow for HRQoL data collection and analysis in a clinical trial.

Caption: Relationship of QoL domains assessed by EORTC QLQ-C30 and LC13.

To cite this document: BenchChem. [Application Notes and Protocols: Assessing Quality of
Life in Oveporexton Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15617484#methods-for-assessing-quality-of-life-in-
oveporexton-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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